Dibucaine

描述

辛可卡因,也称为丁卡因,是一种酰胺类局部麻醉剂。它是作用最强烈、毒性最强的长效局部麻醉剂之一。辛可卡因主要用于脊髓和局部麻醉 。 它以多种品牌名称出售,包括 Cincain、Nupercainal、Nupercaine 和 Sovcaine .

准备方法

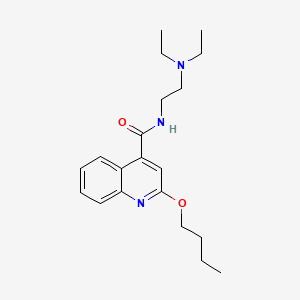

形成 2-氯-N-[2-(二乙氨基)乙基]-4-喹啉甲酰胺: 喹啉羧酸在甲苯中与亚硫酰氯反应,形成相应的酰氯。然后该中间体与 N,N-二乙胺反应生成 2-氯-N-[2-(二乙氨基)乙基]-4-喹啉甲酰胺。

形成辛可卡因: 然后将该中间体在回流条件下与正丁醇和正丁醇钠反应,形成辛可卡因。

形成辛可卡因盐酸盐: 然后将辛可卡因与盐酸在合适的溶剂中反应,转化为其盐酸盐。

化学反应分析

辛可卡因会发生各种化学反应,包括:

氧化: 辛可卡因在特定条件下可以被氧化生成喹啉衍生物。

还原: 还原反应可以改变喹啉环的结构。

这些反应中常用的试剂包括亚硫酰氯、N,N-二乙胺、正丁醇和正丁醇钠 。 这些反应生成的主要产物是喹啉衍生物和辛可卡因盐酸盐 .

科学研究应用

作用机制

辛可卡因通过阻断疼痛信号沿神经传导的途径来发挥作用。 它通过降低神经细胞膜对钠离子的通透性来抑制神经冲动的传导 。 这阻止了电信号沿神经纤维积聚和传递到大脑 。 辛可卡因的作用是可逆的,一旦药物代谢并从体内消除,正常的神经功能就会恢复 .

相似化合物的比较

辛可卡因与其他局部麻醉剂相似,例如苯佐卡因、利多卡因和普鲁卡因 。 它在效力和作用时间方面是独一无二的。 辛可卡因是最强效、作用时间最长的局部麻醉剂之一,使其适用于需要长时间麻醉的特定医疗应用 。 其他类似的化合物包括 :

苯佐卡因: 用于暂时缓解疼痛和瘙痒。

利多卡因: 通常用于小手术的局部麻醉。

普鲁卡因: 用于浸润麻醉和神经阻滞麻醉。

辛可卡因独特的性质使其成为医疗和研究领域的宝贵化合物。

生物活性

Dibucaine, a local anesthetic and sodium channel blocker, has garnered attention for its diverse biological activities beyond its primary use in pain management. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound's primary mechanism involves the inhibition of sodium channels, which prevents the propagation of action potentials in neurons. This property is crucial for its effectiveness as a local anesthetic. However, recent studies have revealed additional mechanisms that contribute to its biological activity:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in promyelocytic leukemia cells (HL-60) through a caspase-dependent pathway. At a concentration of 100 µM, this compound activates caspases -3, -6, -8, and -9, leading to mitochondrial membrane depolarization and cytochrome c release into the cytosol . This suggests potential applications in cancer therapy.

- Neuroprotective Effects : In a study involving human brain slices, this compound was found to mitigate spreading depolarization—a phenomenon associated with neuronal injury during ischemic events. At concentrations as low as 1 µM, this compound delayed the onset of terminal depolarization and reduced dendritic injury in a mouse stroke model . This positions this compound as a candidate for neuroprotective therapies.

Therapeutic Applications

This compound's biological activity extends to various therapeutic applications:

- Local Anesthesia : Commonly used in topical formulations at concentrations around 0.5%, this compound effectively numbs localized areas during medical procedures.

- Cancer Treatment : The apoptotic effects observed in leukemia cells suggest that this compound could be explored as an adjunct treatment in oncology .

- Neuroprotection : Its ability to protect against ischemic damage indicates potential use in treating conditions like stroke or traumatic brain injury .

Case Studies and Research Findings

Several studies highlight the diverse applications and effects of this compound:

- Apoptosis Induction in Leukemia Cells : A study demonstrated that this compound induced apoptosis without cell cycle arrest. The activation of caspases was confirmed through western blot analysis, indicating a strong apoptotic response at therapeutic concentrations .

- Neuroprotective Effects in Ischemia : In preclinical models, this compound significantly reduced neuronal damage associated with spreading depolarization during ischemic events. The results showed that this compound treatment could delay depolarization onset and protect dendritic structures from injury .

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against Staphylococcus aureus when used in combination with antibiotics, suggesting a potential role in treating resistant infections .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

属性

IUPAC Name |

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFQVTATUTYEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045271 | |

| Record name | Dibucaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L | |

| Record name | SID855529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions through sodium channel inhibition. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade., ... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA IONS THAT IS NORMALLY PRODUCED BY A SLIGHT DEPOLARIZATION ... /LOCAL ANESTHETICS/, AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THE THRESHOLD FOR ELECTRICAL EXCITABILITY GRADUALLY INCREASES, THE RATE OF RISE OF THE ACTION POTENTIAL DECLINES, IMPULSE CONDUCTION SLOWS, & THE SAFETY FACTOR FOR CONDUCTION DECREASES; THESE FACTORS DECREASE PROBABILITY OF PROPAGATION OF THE ACTION POTENTIAL, AND NERVE CONDUCTION FAILS. /LOCAL ANESTHETICS/, ... CAN BLOCK K ION CHANNELS. ... BLOCKADE OF CONDUCTION IS NOT ACCOMPANIED BY ANY LARGE OR CONSISTENT CHANGE IN RESTING MEMBRANE DUE TO BLOCK OF K ION CHANNELS. /LOCAL ANESTHETICS/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN THEIR CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... ACT ON ANY PART OF NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/ | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or almost colorless powder | |

CAS No. |

85-79-0 | |

| Record name | Dibucaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibucaine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dibucaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibucaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6JW2TJG99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt) | |

| Record name | Cinchocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBUCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dibucaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dibucaine primarily targets sodium channels, inhibiting their function and thereby blocking nerve impulse transmission. [] This inhibition is concentration-dependent, with higher concentrations leading to more potent blockade. []

A: Yes, research suggests that this compound can also interact with potassium channels [] and calcium channels, [] although its effects on sodium channels are considered primary for its anesthetic action.

A: this compound is an amphiphilic molecule, meaning it possesses both hydrophilic and hydrophobic regions. This allows it to interact with cell membranes, potentially altering their fluidity and affecting the function of embedded proteins like ion channels. [, , , ]

A: Research indicates that this compound can influence intracellular signaling cascades, particularly the mitogen-activated protein (MAP) kinase pathway. [] This pathway plays a crucial role in various cellular processes, including synaptic plasticity and gene expression.

A: Studies have shown that this compound can trigger apoptosis in certain cell types, including platelets. [] This effect is thought to be linked to its ability to activate calpain, a calcium-dependent protease. []

A: this compound has a molecular formula of C20H29N3O2 and a molecular weight of 343.46 g/mol. []

A: this compound consists of a quinoline ring system, an amide linkage, and a tertiary amine group. These structural elements contribute to its physicochemical properties and biological activity. [, , ]

A: this compound can undergo degradation under high-pressure steam sterilization, leading to the formation of impurities like 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamine (debutyl-dibucaine). []

A: Yes, research has shown that optimizing sterilization conditions, particularly time and temperature, can minimize this compound degradation and maintain the purity of its injectable solutions. []

ANone: this compound is not typically recognized for having catalytic properties or applications. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.

ANone: While specific computational studies on this compound were not identified in the provided abstracts, computational approaches like molecular docking and molecular dynamics simulations could be employed to investigate its interactions with target proteins and membranes at a molecular level.

A: The presence of the butyl chain in this compound's structure contributes to its increased potency compared to other local anesthetics lacking this feature. [, ] Modifications to this chain could potentially impact its anesthetic activity.

A: this compound's stability and activity are influenced by pH. Its degradation during sterilization is affected by pH conditions, and its membrane interactions and anesthetic effects are also modulated by pH changes. [, ]

A: this compound is typically formulated as the hydrochloride salt for clinical use. This formulation enhances its water solubility, making it suitable for parenteral administration. []

ANone: this compound is a potent pharmaceutical agent and its handling, storage, and disposal are subject to regulations governing pharmaceuticals and hazardous substances. Specific regulations may vary based on location and intended use.

A: this compound is primarily metabolized in the liver, with several metabolites detected in the urine of patients who have received the drug. [] The major metabolites include M-4, M-8, and M-10. []

A: this compound and its metabolites are primarily excreted in the urine. []

A: Yes, this compound has been investigated in animal models, particularly for its potential to mitigate the effects of spreading depolarization in stroke models. [] Results suggest that this compound may offer neuroprotective effects by reducing spreading depolarization-induced dendritic injury. []

A: While this compound itself is not hydrolyzed by plasma cholinesterase (as it is an amide), it can inhibit the enzyme's activity. [] This inhibition is utilized in the this compound number test to identify individuals with atypical forms of plasma cholinesterase. [, ]

A: While this compound is primarily known for its local anesthetic properties, its interactions with various cellular processes suggest potential applications beyond anesthesia. For example, its ability to modulate ion channels and intracellular signaling pathways warrants further investigation for potential therapeutic benefits in other areas, such as neuroprotection. []

A: this compound, particularly at high concentrations, can exhibit neurotoxic effects. [, ] Studies using isolated nerve preparations have shown that this compound can suppress nerve conduction in a dose-dependent manner, with irreversible damage observed at higher concentrations. []

A: Case reports have documented the development of cauda equina syndrome following spinal anesthesia with this compound. [] While the exact mechanism remains unclear, potential factors include direct neurotoxicity from high this compound concentrations or maldistribution within the subarachnoid space. []

A: this compound has been reported to cause photoallergic reactions in some individuals. [] The photosensitivity appears to be triggered by long-wave ultraviolet (UVA) radiation, which this compound can absorb. [] This highlights the importance of considering potential photosensitivity risks when using this compound.

A: this compound's delivery can be influenced by its formulation and route of administration. For example, its formulation as the hydrochloride salt enhances its water solubility, making it suitable for injections. [] Additionally, the use of drug delivery systems, such as liposomes or nanoparticles, could potentially improve its targeting to specific tissues and reduce systemic side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。